2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE is a synthetic organic compound that combines a phenoxyacetic acid derivative with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-Nitrofuran-2-ylmethylenhydrazide: This involves the condensation of 5-nitrofuraldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with 5-nitrofuran-2-ylmethylenhydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The phenoxyacetic acid part can undergo nucleophilic substitution reactions, especially at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.
Biology
Biological Studies: Investigated for its potential antimicrobial, antifungal, and herbicidal properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its phenoxyacetic acid moiety.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE would depend on its specific application. For example, as a herbicide, it might mimic plant hormones, disrupting normal plant growth. As an antimicrobial agent, it could interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide.
Nitrofurantoin: An antibiotic with a nitrofuran moiety.
Uniqueness
2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE combines the herbicidal properties of phenoxyacetic acid derivatives with the antimicrobial properties of nitrofuran derivatives, making it a unique compound with potential dual applications.
Properties
Molecular Formula |
C13H9Cl2N3O5 |
---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H9Cl2N3O5/c14-8-1-3-11(10(15)5-8)22-7-12(19)17-16-6-9-2-4-13(23-9)18(20)21/h1-6H,7H2,(H,17,19)/b16-6+ |
InChI Key |
MYKLQUHIONEAIT-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.